molecular formula C26H27Cl2N3O3 B2705607 (E)-N-(3,4-dichlorophenyl)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide CAS No. 1334377-33-1

(E)-N-(3,4-dichlorophenyl)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide

Cat. No. B2705607
M. Wt: 500.42
InChI Key: QREUBISURWQPFD-BGABXYSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Antimicrobial Activities

  • Spiro compounds, including those similar to the specified chemical, have been studied for their antimicrobial activities. For instance, a series of spiro compounds exhibiting significant antimicrobial activity against both Gram-negative and Gram-positive bacteria were synthesized and investigated. Some compounds showed higher antifungal activity compared to ketoconazole (Hafez, Zaki, & El-Gazzar, 2016).

Synthesis and Transformation

  • Research on spiro compounds includes their synthesis and transformation. For example, spiro(1-pyrazoline-3,1′-cyclopropanes) were reacted with acetyl or benzoyl chlorides to give corresponding 1-acyl-3-(2-chloro-ethyl)-2-pyrazolines, which were then transformed into 1,4,5,6-tetrahydropyridazines (Tomilov et al., 1995).

Novel Synthesis Methods

  • Novel methods for synthesizing various types of spiro compounds have been explored. A study detailed the synthesis of diverse polycyclic spirooxindoles via a three-component reaction, leading to unexpected polycyclic spiro compounds (Sun, Sun, Pan, & Yan, 2020).

Photochromic Behaviour

  • The photochromic behavior of bichromophoric molecules, including those with a chromene moiety linked through an ethenic double bond, has been studied. This research helps in understanding the photochemical and thermal evolution of such compounds (Ortica, Levi, Brun, Guglielmetti, Mazzucato, & Favaro, 2001).

Ultrasound-Assisted Synthesis

  • Ultrasound-assisted methods have been used for the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. Such methods offer advantages like short reaction times and avoidance of traditional chromatography (Zou, Hu, Liu, & Shi, 2012).

Anti-Hyperglycemic Activity

  • Some spiro derivatives have been synthesized and monitored for in vivo anti-hyperglycemic activity. This research indicated that certain spiro derivatives exhibit promising anti-hyperglycemic activity (Fatahala, Mahgub, Taha, & Abd-El Hameed, 2018).

Safety And Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound.


Please consult with a professional chemist or a reliable database for specific information about this compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(E)-(6-ethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2N3O3/c1-2-16-13-24(30-31-25(32)29-18-6-7-20(27)21(28)14-18)33-23-15-22-17(12-19(16)23)8-11-26(34-22)9-4-3-5-10-26/h6-7,12-15H,2-5,8-11H2,1H3,(H2,29,31,32)/b30-24+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREUBISURWQPFD-BGABXYSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NNC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC3=C1C=C4CCC5(CCCCC5)OC4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C/C(=N\NC(=O)NC2=CC(=C(C=C2)Cl)Cl)/OC3=C1C=C4CCC5(CCCCC5)OC4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3,4-dichlorophenyl)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.